molecular formula C7H2ClF6N B11865659 3-Chloro-2,6-bis(trifluoromethyl)pyridine

3-Chloro-2,6-bis(trifluoromethyl)pyridine

Cat. No.: B11865659
M. Wt: 249.54 g/mol
InChI Key: NSDPRQRSANCYMS-UHFFFAOYSA-N
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Description

3-Chloro-2,6-bis(trifluoromethyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with chlorine and two trifluoromethyl groups. This compound is notable for its unique physicochemical properties, which make it valuable in various industrial and scientific applications. The presence of trifluoromethyl groups enhances its lipophilicity and electron-withdrawing capabilities, making it a key intermediate in the synthesis of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the direct fluorination of a chlorinated pyridine precursor using a trifluoromethylating agent such as trifluoromethyl copper. This reaction often requires specific conditions, including the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide .

Scientific Research Applications

3-Chloro-2,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new agrochemicals and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

    Industry: The compound is utilized in the production of dyes and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2,6-bis(trifluoromethyl)pyridine exerts its effects is primarily related to its ability to interact with biological membranes and enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with its electron-withdrawing capabilities, can influence the activity of enzymes and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity and electron-withdrawing properties compared to similar compounds with only one trifluoromethyl group. This makes it particularly valuable in applications requiring high membrane permeability and strong electron-withdrawing effects .

Properties

Molecular Formula

C7H2ClF6N

Molecular Weight

249.54 g/mol

IUPAC Name

3-chloro-2,6-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2ClF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H

InChI Key

NSDPRQRSANCYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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